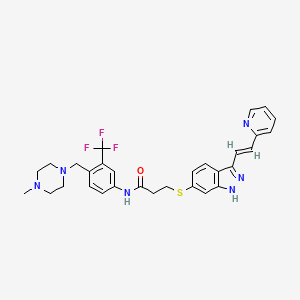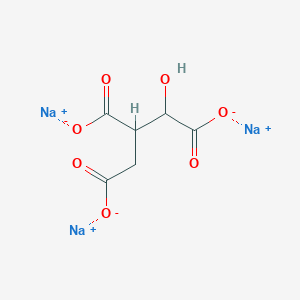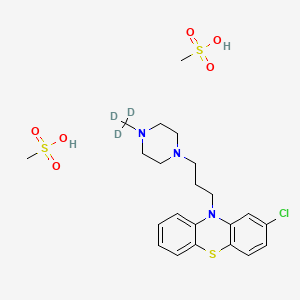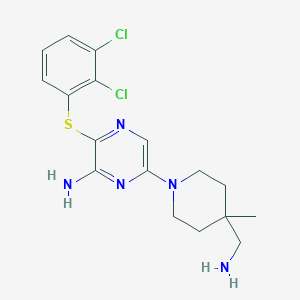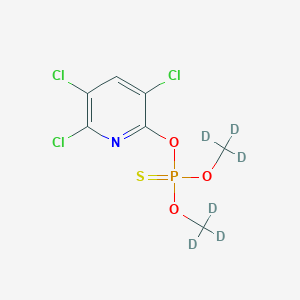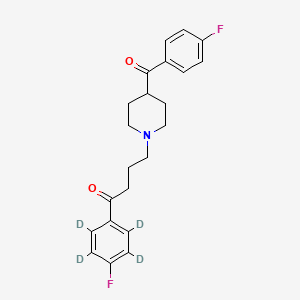
Lenperone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenperone-d4 is a deuterated derivative of Lenperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C22H19D4F2NO2, and it has a molecular weight of 375.44 .
Métodos De Preparación
The synthesis of Lenperone-d4 involves the incorporation of deuterium atoms into the Lenperone molecule. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(4-fluorobenzoyl)piperidine.
Deuteration: The incorporation of deuterium atoms is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Final Product: The final product, this compound, is obtained through purification and characterization processes.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes and not for large-scale industrial applications .
Análisis De Reacciones Químicas
Lenperone-d4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Lenperone-d4 has several scientific research applications, including:
Proteomics Research: this compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetic Studies: The deuterated form of Lenperone is used in pharmacokinetic studies to track the metabolism and distribution of the compound in biological systems.
Isotope Labeling: this compound is used in isotope labeling studies to investigate metabolic pathways and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of Lenperone-d4 is similar to that of Lenperone. It acts as an antagonist at dopamine receptors, particularly the D2 receptor. By blocking these receptors, this compound inhibits the effects of dopamine, leading to its antipsychotic and antiemetic properties. The molecular targets and pathways involved include the dopaminergic pathways in the brain .
Comparación Con Compuestos Similares
Lenperone-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in research studies. Similar compounds include:
Lenperone: The non-deuterated form of Lenperone, used as an antipsychotic and antiemetic agent.
Declenperone: Another butyrophenone derivative with similar pharmacological properties.
Milenperone: A related compound with antipsychotic effects.
This compound stands out due to its use in isotope labeling and pharmacokinetic studies, which are not typically performed with non-deuterated analogs .
Propiedades
Fórmula molecular |
C22H23F2NO2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2/i3D,4D,7D,8D |
Clave InChI |
WCIBOXFOUGQLFC-KNIGXJNHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)[2H])[2H])F)[2H] |
SMILES canónico |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
